molecular formula C17H13NO B3133256 (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one CAS No. 38470-63-2

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B3133256
CAS No.: 38470-63-2
M. Wt: 247.29 g/mol
InChI Key: XVTDCPBGCCPEBA-ZHACJKMWSA-N
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Description

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α, β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between indole-3-carboxaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the indole or phenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials and catalysts.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of cellular processes and molecular interactions.

    Medicine: The compound has shown promise as a therapeutic agent for the treatment of diseases such as Alzheimer’s disease and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it suitable for various applications in the manufacturing sector.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme and prevents the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects. The compound also interacts with acetylcholinesterase, inhibiting its activity and thereby enhancing cholinergic transmission, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one can be compared with other similar compounds such as:

    Chalcones: Other chalcones with different substituents on the phenyl rings exhibit varying biological activities and chemical properties.

    Indole Derivatives: Compounds with indole moieties, such as indole-3-carbinol and indomethacin, have different pharmacological profiles and applications.

    Flavonoids: Flavonoids like quercetin and kaempferol share structural similarities with chalcones and possess antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of the indole and chalcone structures, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-12,18H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTDCPBGCCPEBA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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